molecular formula C12H20ClN3 B1501043 5-methyl-N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride CAS No. 1185312-77-9

5-methyl-N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride

Cat. No.: B1501043
CAS No.: 1185312-77-9
M. Wt: 241.76 g/mol
InChI Key: IPBYAEWWUISOCS-UHFFFAOYSA-N
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Description

5-Methyl-N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride is a chemical compound with the molecular formula C12H20ClN3 and a molecular weight of 241.76 g/mol. This compound is a derivative of pyridine, featuring a methyl group at the 5-position and a piperidin-3-ylmethyl group attached to the nitrogen atom of the pyridine ring. It is commonly used in research and development for its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride typically involves the following steps:

  • Formation of Pyridine Derivative: The starting material, pyridine, undergoes a series of reactions to introduce the methyl group at the 5-position.

  • Attachment of Piperidin-3-ylmethyl Group: The pyridine derivative is then reacted with piperidin-3-ylmethylamine under specific conditions to form the desired compound.

  • Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled environments to ensure purity and yield. The process involves careful monitoring of reaction conditions such as temperature, pressure, and pH to optimize the production.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products.

  • Reduction: Reduction reactions can be performed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Compounds with different substituents on the pyridine ring.

Scientific Research Applications

5-Methyl-N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Studied for its potential biological activities and interactions with biological molecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Methyl-N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5-Methyl-N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride: Similar structure with a different piperidine ring.

  • 3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole: Another compound with a piperidine derivative.

Uniqueness: 5-Methyl-N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride is unique due to its specific structural features and potential applications. Its distinct molecular arrangement allows for different chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

5-methyl-N-(piperidin-3-ylmethyl)pyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.ClH/c1-10-4-5-12(14-7-10)15-9-11-3-2-6-13-8-11;/h4-5,7,11,13H,2-3,6,8-9H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBYAEWWUISOCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671546
Record name 5-Methyl-N-[(piperidin-3-yl)methyl]pyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185312-77-9
Record name 5-Methyl-N-[(piperidin-3-yl)methyl]pyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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